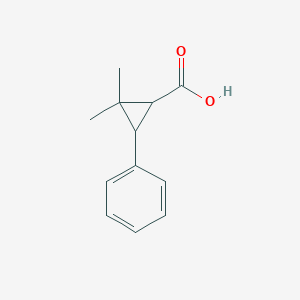
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of cyclopropane, featuring a carboxylic acid group and a phenyl group attached to the cyclopropane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of agrochemicals, fragrances, and polymers.
作用機序
The mechanism of action of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Chrysanthemic acid: Similar structure but with different substituents, used in the synthesis of pyrethroid insecticides.
Phenothrin: A related compound used as an insecticide, featuring a phenoxyphenyl group instead of a phenyl group.
These comparisons highlight the unique structural features and applications of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl-, distinguishing it from other related compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-12(2)9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,13,14) |
InChIキー |
BPPWVIXNARUAKK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)O)C2=CC=CC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














